Product packaging for (E)-Fluvoxamine-d4 Maleate(Cat. No.:CAS No. 1432075-74-5)

(E)-Fluvoxamine-d4 Maleate

Cat. No.: B602464
CAS No.: 1432075-74-5
M. Wt: 438.44
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Description

Significance of Isotopic Labeling in Drug Development and Discovery

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes, which have a different number of neutrons. This process is crucial in drug development as it allows researchers to trace, quantify, and understand the behavior of drug molecules within biological systems. musechem.com By using isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can monitor a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comchemicalsknowledgehub.com This detailed understanding of a drug's journey through the body is fundamental to developing safer and more effective medications. musechem.com

Stable isotope-labeled compounds are particularly valuable because they are not radioactive, making them safer to handle and use in a wider range of studies, including those involving human subjects. chemicalsknowledgehub.com They serve as ideal internal standards for mass spectrometry-based quantification, a technique essential for accurate measurement of drug and metabolite concentrations in biological samples. nih.gov The use of these labeled compounds helps overcome challenges such as ion suppression and chromatographic co-elutions, leading to more reliable data in pharmacokinetic and metabolic studies. nih.gov

Role of Deuterated Analogs as Research Probes

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are a specific and highly useful class of stable isotope-labeled compounds. nih.gov This substitution, known as deuteration, can subtly alter the physicochemical properties of a molecule. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." wikipedia.org This effect can slow down the rate of metabolic reactions that involve the breaking of this bond. tandfonline.com

This property of deuterated analogs makes them powerful research probes to investigate drug metabolism. researchgate.net By strategically placing deuterium atoms at sites of metabolic activity, researchers can identify the primary locations of metabolic breakdown in a drug molecule. researchgate.net This information is invaluable for medicinal chemists seeking to design new drugs with improved metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net Furthermore, deuterated compounds are extensively used as internal standards in bioanalytical assays due to their chemical similarity to the parent drug, ensuring accurate quantification. researchgate.net

Overview of (E)-Fluvoxamine and its Therapeutic Class (Contextual, Non-Clinical Focus)

(E)-Fluvoxamine is a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of drugs. nih.govwikipedia.org Structurally, it is an aralkylketone derivative. drugbank.com Its mechanism of action involves the potent and selective inhibition of serotonin reuptake in the brain, which leads to increased levels of this neurotransmitter. nih.govdrugbank.com In vitro studies have shown that it has a very weak effect on the reuptake of other neurotransmitters like norepinephrine (B1679862) and dopamine. nih.govdrugbank.com

Specific Research Utility of (E)-Fluvoxamine-d4 Maleate (B1232345)

(E)-Fluvoxamine-d4 Maleate is a deuterated form of (E)-Fluvoxamine Maleate, where four hydrogen atoms on the aminoethyl group have been replaced with deuterium. nih.govlgcstandards.com This specific isotopic labeling makes it an invaluable tool in pharmaceutical research, primarily for a few key applications.

The most prominent use of this compound is as an internal standard for the quantification of fluvoxamine (B1237835) in biological samples using mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS/MS). ijbpas.comcaymanchem.com Because it has a slightly higher molecular weight than the unlabeled compound but behaves almost identically during sample preparation and chromatographic separation, it allows for highly accurate and precise measurements of fluvoxamine concentrations in complex matrices like plasma. ijbpas.com This is crucial for pharmacokinetic studies that track the drug's concentration in the body over time.

Furthermore, the deuteration in this compound can be useful in metabolic studies. By comparing the metabolic fate of fluvoxamine with its deuterated counterpart, researchers can gain insights into the specific metabolic pathways affecting the aminoethyl portion of the molecule.

Below is a table summarizing the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₉H₂₅F₃N₂O₆ nih.gov
Molecular Weight 438.4 g/mol nih.gov
IUPAC Name (Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine nih.gov
Synonyms Fluvoxamine-d4 Maleate (aminoethyl-d4) nih.gov
Primary Research Use Internal standard for quantification of fluvoxamine caymanchem.com

Properties

CAS No.

1432075-74-5

Molecular Formula

C19H21D4F3N2O6

Molecular Weight

438.44

Purity

98% by HPLC; 99% atom D

Related CAS

61718-82-9 (unlabelled)

Synonyms

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate;  DU-23000-d4;  MK-264-d4;  Dumirox-d4;  Faverin-d4;  Fevarin-d4;  Floxyfral-d4;  Luvox-d4;  Maveral-d4

tag

Fluvoxamine

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies

Synthetic Approaches for Deuterated Fluvoxamine (B1237835) Analogs

The creation of deuterated fluvoxamine, specifically the (E)-isomer with deuterium (B1214612) atoms on the aminoethyl group, necessitates a strategic synthetic route.

The synthesis typically begins with a non-deuterated precursor, 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one. google.com This starting material is then reacted to form an oxime, which is subsequently alkylated with a deuterated reagent to introduce the isotopic labels. google.com

A key deuterated reagent in the synthesis of (E)-Fluvoxamine-d4 Maleate (B1232345) is 2-Aminoethoxy-d4-amine Dihydrochloride. labmix24.comusbio.net This compound provides the d4-labeled aminoethyl portion of the final molecule. The synthesis of such deuterated reagents can be complex, sometimes involving catalytic processes with deuterium gas or the use of deuterated solvents. smolecule.com For instance, methods for producing deuterated alkyl thianthrenium salts using D₂O as the deuterium source have been developed, which can then be used to create a variety of deuterated compounds. nih.gov

The general synthetic pathway for fluvoxamine involves reacting 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one with hydroxylamine (B1172632) hydrochloride to form 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one oxime. google.com This oxime is then alkylated with a suitable aminoethylating agent. google.com For the deuterated analog, this agent is 2-Aminoethoxy-d4-amine Dihydrochloride. labmix24.comusbio.net

Precursor/Reagent Role in Synthesis
5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-oneCore structure of the fluvoxamine molecule
Hydroxylamine HydrochlorideReacts with the ketone to form an oxime
2-Aminoethoxy-d4-amine DihydrochlorideProvides the deuterated aminoethyl side chain
Maleic AcidForms the maleate salt with the fluvoxamine base

The biological activity of fluvoxamine resides primarily in the (E)-isomer. researchgate.net Therefore, controlling the stereochemistry during the synthesis is critical. The formation of the oxime from the ketone precursor can result in a mixture of (E) and (Z) isomers. google.com

To obtain the desired (E)-isomer with high purity, stereoselective synthesis techniques are employed. One approach involves treating a mixture of (E) and (Z) oxime isomers with a protic or Lewis acid under anhydrous conditions. google.com This process selectively precipitates the (E)-isomer as an immonium complex, which can then be neutralized to yield the pure (E)-oxime. google.com The reaction of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one with hydroxylamine hydrochloride in the presence of sodium carbonate can yield a high percentage of the syn (E-isomer). google.com

The final fluvoxamine product is also a mixture of (E) and (Z) isomers, and the ratio is an important quality parameter. drugfuture.com

Producing research quantities of (E)-Fluvoxamine-d4 Maleate requires a synthesis process that is both efficient and scalable. While direct scale-up of laboratory procedures can be challenging, certain methods are more amenable to larger-scale production. For example, processes that avoid cumbersome purification techniques like column chromatography are preferred. google.com

Stereoselective Synthesis of the (E)-Isomer

Isotopic Enrichment and Purity Assessment

The isotopic enrichment of this compound is a measure of the percentage of molecules that have been successfully deuterated. High-resolution mass spectrometry (HR-MS) is a primary technique for this determination. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the deuterated (d4) and non-deuterated (d0) forms, as well as partially deuterated (d1, d2, d3) isotopologues, can be quantified. rsc.orgcaymanchem.com Commercially available this compound often has a purity of greater than 95% for deuterated forms. sussex-research.comlgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing deuterium incorporation. rsc.orggoogle.com 1H NMR can be used to determine the degree of deuteration by comparing the signal intensities of the protons at the labeled positions with those of non-labeled positions. google.com

The chemical and isomeric purity of this compound is typically assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). sussex-research.comlgcstandards.comlgcstandards.com HPLC can separate the (E)-isomer from the (Z)-isomer and other potential impurities. drugfuture.com The purity is often reported as a percentage based on the peak area in the chromatogram. lgcstandards.comlgcstandards.com

Spectroscopic methods are also essential for confirming the structure and purity of the compound.

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the presence of deuterium. caymanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the chemical structure and the position of the deuterium labels. researchgate.net

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. drugfuture.com

The combination of these analytical techniques ensures the high purity and correct isotopic labeling of this compound for its intended research applications.

Analytical Technique Purpose Typical Specification
High-Performance Liquid Chromatography (HPLC)Determines chemical and isomeric purity>95% lgcstandards.comlgcstandards.com
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic enrichment and confirms molecular formula≥99% deuterated forms (d1-d4) caymanchem.com
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms chemical structure and location of deuteriumConforms to structure

Advanced Analytical Methodologies Employing E Fluvoxamine D4 Maleate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method is paramount for the accurate quantification of Fluvoxamine (B1237835) in various biological samples. The use of (E)-Fluvoxamine-d4 Maleate (B1232345) as an internal standard is integral to this process, compensating for variations in sample preparation and instrument response.

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of the analyte from endogenous matrix components. For the analysis of Fluvoxamine and its deuterated internal standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.

Several studies have detailed the optimization of chromatographic conditions for Fluvoxamine analysis. A common choice for the stationary phase is a C18 column, known for its hydrophobicity and ability to retain and separate a wide range of compounds. ijbpas.comresearchgate.netmagtechjournal.comnih.gov For instance, a Hypurity C18 column (50 mm x 4.6 mm, 5µm) has been successfully used. ijbpas.com Other validated methods have utilized columns such as the ES Sonoma C18(2) (2.1 mm×50 mm, 3 μm) and the ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm). magtechjournal.comnih.gov

The mobile phase composition is another critical parameter. A typical mobile phase consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers, while the aqueous component often contains additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. magtechjournal.comnih.gov For example, a mobile phase of Acetone-M: Buffer-1 (75:25, v/v) has been reported. ijbpas.com Another study utilized a gradient elution with 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate. magtechjournal.com The flow rate is typically optimized to ensure a reasonable run time while maintaining good separation, with values around 0.600 mL/min being common. ijbpas.com

Interactive Data Table: Chromatographic Conditions for Fluvoxamine Analysis

ParameterCondition 1Condition 2Condition 3
Column Hypurity C18 (50 mm x 4.6 mm, 5µm) ijbpas.comES Sonoma C18(2) (2.1 mm×50 mm, 3 μm) magtechjournal.comZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Acetone-M: Buffer-1 (75:25, v/v) ijbpas.comGradient with 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate magtechjournal.comWater with 0.1% formic acid and 10 mmol/L ammonium acetate and methanol with 0.1% formic acid nih.gov
Flow Rate 0.600 mL/min ijbpas.comNot specifiedNot specified
Column Temperature 40°C ijbpas.comNot specified40°C nih.gov
Injection Volume 10 µL ijbpas.comNot specified2.0 μL nih.gov
Retention Time (Analyte) 1.25 ± 0.30 minutes ijbpas.comNot specifiedNot specified
Retention Time (IS) 1.25 ± 0.30 minutes ijbpas.comNot specifiedNot specified
Total Run Time 3.0 minutes ijbpas.comNot specified3.2 minutes thermofisher.com

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity, making it the gold standard for bioanalytical quantification. nih.gov The optimization of mass spectrometric parameters is crucial for achieving the desired levels of performance. This typically involves operating the mass spectrometer in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. magtechjournal.com

For Fluvoxamine, the precursor ion ([M+H]+) is m/z 319.30, and a common product ion is m/z 70.99. ijbpas.com For its deuterated analog, (E)-Fluvoxamine-d4 Maleate, the precursor ion is m/z 323.23, and the corresponding product ion is m/z 71.04. ijbpas.com The selection of these specific transitions minimizes interference from other compounds in the matrix, thereby enhancing the selectivity of the assay.

Other important parameters that are optimized include the cone voltage and collision energy, which are adjusted to maximize the signal intensity of the product ions. ijbpas.com For both Fluvoxamine and Fluvoxamine D4, a cone voltage of 50 V and a collision energy of 20 eV have been found to be optimal in some studies. ijbpas.com The dwell time, which is the time spent monitoring a specific MRM transition, is also optimized to ensure a sufficient number of data points are collected across the chromatographic peak. ijbpas.com

Interactive Data Table: Mass Spectrometric Parameters for Fluvoxamine and this compound

ParameterFluvoxamineThis compound
Parent Ion (m/z) 319.30 ijbpas.com323.23 ijbpas.com
Daughter Ion (m/z) 70.99 ijbpas.com71.04 ijbpas.com
Dwell Time (sec) 0.2 ijbpas.com0.2 ijbpas.com
Cone Voltage (V) 50 ijbpas.com50 ijbpas.com
Collision Energy (eV) 20 ijbpas.com20 ijbpas.com

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of moderately polar compounds like Fluvoxamine and its deuterated analog in LC-MS/MS applications. magtechjournal.comemory.edu ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+), which are then subjected to fragmentation in the collision cell of the mass spectrometer. emory.edu Operating in the positive ion mode is standard for the analysis of these compounds. magtechjournal.com

The use of deuterated internal standards in conjunction with ESI-MS/MS is particularly advantageous. Since the deuterated analog has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes from the liquid chromatography column and experiences similar ionization efficiency. google.com This co-elution and similar ionization behavior help to correct for any matrix effects, such as ion suppression or enhancement, that may occur during the ESI process. fda.gov

Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), can also be used, but ESI is generally preferred for its compatibility with a wider range of compounds and its ability to generate stable protonated molecules with minimal fragmentation in the source. emory.edu

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Validation of Bioanalytical Methods for this compound

Once an LC-MS/MS method has been developed, it must be rigorously validated to ensure that it is reliable and fit for its intended purpose. The validation process involves assessing several key parameters, including linearity, precision, accuracy, and recovery.

Linearity is a measure of the method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by constructing a calibration curve using a series of standards of known concentrations. For the quantification of Fluvoxamine in human plasma, a linear range of 2.6260 to 294.0960 ng/mL has been established using this compound as the internal standard. ijbpas.com Another study reported a linear calibration curve for fluvoxamine in the concentration range of 8.10-259.12 ng·mL-1. magtechjournal.com The linearity of the calibration curve is typically evaluated by the correlation coefficient (r²), which should be close to 1.0.

The calibration range is established to cover the expected concentrations of the analyte in the study samples. This includes the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy, and the upper limit of quantification (ULOQ).

Interactive Data Table: Linearity and Calibration Range for Fluvoxamine Analysis

ParameterFinding 1Finding 2
Matrix Human Plasma (K2EDTA) ijbpas.comSerum magtechjournal.com
Linearity Range 2.6260 to 294.0960 ng/mL ijbpas.com8.10-259.12 ng·mL-1 magtechjournal.com
Correlation Coefficient (r²) Not specified0.9952 magtechjournal.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically expressed as the percentage of the nominal concentration.

Precision and accuracy are evaluated at multiple concentration levels, including the LLOQ, low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. In one study, the intra-batch and inter-batch precision (%CV) for fluvoxamine was less than 10.00%, and the accuracy was between 93.44% and 106.20%. magtechjournal.com

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with those for un-extracted standards. The recovery of Fluvoxamine has been reported to be 62.74%, with a %CV of 3.10% across three different QC levels. ijbpas.com The recovery of the internal standard, Fluvoxamine D4, was 84.55%. ijbpas.com While 100% recovery is not necessary, it should be consistent and reproducible. fda.gov

Interactive Data Table: Precision, Accuracy, and Recovery for Fluvoxamine Analysis

ParameterFinding
Precision (%CV) < 10.00% (intra- and inter-batch) magtechjournal.com
Accuracy 93.44% - 106.20% (intra- and inter-batch) magtechjournal.com
Recovery (Fluvoxamine) 62.74% (Average) ijbpas.com
Recovery (this compound) 84.55% (Mean) ijbpas.com

Matrix Effects and Internal Standard Normalization

In quantitative bioanalysis, especially when using LC-MS/MS, the sample matrix can significantly influence the ionization efficiency of the analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects. nih.gov

Because this compound is chemically and structurally almost identical to the analyte (fluvoxamine), it co-elutes and experiences similar matrix effects. ijbpas.comnih.gov By adding a known concentration of the internal standard to both calibration standards and unknown samples, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization process effectively cancels out signal variations caused by the matrix, as both compounds are affected proportionally.

A study on the quantification of fluvoxamine in human plasma demonstrated the successful use of this compound as an internal standard. ijbpas.com The method involved liquid-liquid extraction and analysis by UPLC-MS/MS. The internal standard compensated for matrix-induced variations, ensuring accurate and precise measurement of fluvoxamine concentrations. ijbpas.com The internal standard normalized matrix effect is a key concept for robust method development in LC-MS. nih.gov

Stability Assessment in Analytical Samples and Solutions

The stability of both the analyte and the internal standard under various conditions is critical for reliable bioanalytical data. Stability assessments for this compound are typically conducted as part of method validation to ensure that the concentration does not change from the time of sample collection to the time of analysis. These assessments often include:

Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period that mimics the sample handling and preparation time. medchemexpress.com

Long-Term Stability: Determining stability when stored at low temperatures (e.g., -20°C or -70°C) for an extended duration. lgcstandards.comsussex-research.com

Stock Solution Stability: Ensuring the stability of the internal standard in its solvent over time.

While specific stability data for this compound is often proprietary and part of detailed validation reports, general stability studies on its non-labeled counterpart, fluvoxamine maleate, provide some insights. Fluvoxamine maleate has been shown to be relatively unstable under acidic, basic, and oxidative stress conditions, as well as when exposed to UV radiation. nih.gov However, it is more stable when exposed to visible light or heat. nih.gov A study involving forced degradation of fluvoxamine maleate showed significant degradation under various stress conditions, highlighting the importance of controlled storage and handling. researchgate.net Given the structural similarity, it is crucial to perform rigorous stability testing for this compound under the specific conditions of each analytical method.

Application as an Internal Standard in Quantitative Research

The primary application of this compound is as an internal standard in quantitative research, particularly in pharmacokinetic and bioequivalence studies where accurate drug concentration measurements in biological matrices are essential. ijbpas.com

Role in Compensating for Sample Preparation Variability

Sample preparation is a multi-step process that can introduce variability and potential loss of the analyte. Steps like liquid-liquid extraction or solid-phase extraction are prone to incomplete and variable recovery. ijbpas.com By adding this compound to the sample at the beginning of the workflow, it undergoes the same extraction and processing steps as the unlabeled fluvoxamine. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of their signals remains constant, leading to an accurate final concentration measurement, irrespective of recovery variations. For instance, in a UPLC-MS/MS method for fluvoxamine in human plasma, the mean recovery of the internal standard, Fluvoxamine D4, was found to be 84.55%. ijbpas.com

Mitigating Matrix Effects in Mass Spectrometric Analysis

As previously discussed, matrix effects are a major challenge in mass spectrometry. The co-eluting endogenous components from biological matrices like plasma or urine can interfere with the ionization of the target analyte. nih.govresearchgate.net this compound, being a stable isotope-labeled internal standard, is the ideal tool to counteract this. nih.gov Its physicochemical properties are nearly identical to fluvoxamine, ensuring that it is affected by the matrix in the same way. This co-behavior allows for the normalization of the analyte signal, thereby correcting for any ion suppression or enhancement and significantly improving the accuracy of the quantitative analysis. ijbpas.comnih.gov

Enhancing Reproducibility in Bioanalytical Assays

The use of this compound as an internal standard is fundamental to achieving high reproducibility in bioanalytical assays. By compensating for both physical losses during sample preparation and signal variations due to matrix effects, it minimizes the impact of these potential sources of error. This leads to lower coefficients of variation (CV) in quality control samples and greater consistency between different analytical runs and across different laboratories. A validated UPLC-MS/MS method for fluvoxamine in human plasma using this compound as an internal standard reported a correlation coefficient of 0.999741, indicating excellent linearity and reproducibility over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com

Below is an interactive data table summarizing the properties and applications of this compound.

Property/ApplicationDetails
Chemical Name (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl-1,1,2,2-d4) oxime maleate
Molecular Formula C19H21D4F3N2O6 glpbio.com
Primary Use Internal standard for quantification of fluvoxamine caymanchem.com
Analytical Techniques GC-MS, LC-MS/MS caymanchem.comijbpas.com
Function Compensates for sample preparation variability and matrix effects ijbpas.comnih.gov
Benefit Enhances accuracy, precision, and reproducibility of bioanalytical assays ijbpas.com

Applications in Preclinical Drug Metabolism and Pharmacokinetics Studies in Vitro and Animal Models

Investigation of Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like (E)-Fluvoxamine-d4 Maleate (B1232345) is fundamental to elucidating the metabolic pathways of the active drug. In such studies, the non-deuterated drug is administered, and the deuterated compound is added to biological samples during analysis as an internal standard to ensure accurate quantification. ijbpas.com

In vitro metabolic stability assays using liver microsomes or hepatocytes are standard preclinical tests to predict the hepatic clearance of a drug. In these assays, the disappearance of the parent drug over time is monitored. While specific stability data for (E)-Fluvoxamine-d4 Maleate is not publicly available, the methodology involves incubating the non-deuterated fluvoxamine (B1237835) with liver fractions. This compound would be used as an internal standard during the LC-MS/MS analysis of the samples to ensure precise measurement of the remaining fluvoxamine concentration. This allows for the calculation of key parameters like intrinsic clearance (CLint), which informs predictions of in vivo clearance.

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

ParameterDescriptionRole of this compound
Half-life (t½) Time taken for 50% of the parent drug to be metabolized.Used as an internal standard for accurate quantification of the parent drug at various time points.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.Ensures the accuracy of the concentration measurements used to calculate CLint.

The metabolism of fluvoxamine in humans and various animal species is extensive, with the primary routes being oxidative demethylation of the methoxyl group and oxidative deamination of the primary amino group. nih.govpharmgkb.org This leads to the formation of several metabolites, with fluvoxamine acid being a major one in humans. nih.govpharmgkb.org

When using this compound as an internal standard, the ideal placement of the deuterium (B1214612) atoms is at a metabolically stable position. The deuteration on the aminoethyl-d4 group is designed to prevent isotopic exchange and to remain on the molecule during the major metabolic transformations of fluvoxamine. caymanchem.com This ensures that the internal standard does not generate metabolites that could interfere with the detection of the actual drug's metabolites. Studies on the metabolic fate of fluvoxamine have identified numerous metabolites, and the use of a deuterated standard is crucial for the accurate quantification of the parent drug in these complex biological matrices. nih.govnih.gov

Table 2: Major Reported Metabolites of Fluvoxamine

MetaboliteMetabolic Pathway
Fluvoxamine AcidOxidative Demethylation and subsequent oxidation
N-acetylated Fluvoxamine AcidAcetylation of Fluvoxamine Acid
FluvoxethanolOxidative Deamination
(E)- and (Z)-isomers of various metabolitesIsomerization

This table is based on the metabolism of non-deuterated fluvoxamine.

Fluvoxamine undergoes significant Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov Following Phase I reactions, some metabolites may undergo Phase II conjugation, such as glucuronidation, as observed in some animal species. nih.gov Mechanistic studies to pinpoint the enzymes responsible for these transformations rely on accurate measurements. The use of this compound as an internal standard in these in vitro experiments with specific enzyme preparations allows for precise quantification of the depletion of the parent drug and the formation of metabolites, thereby helping to define the role of each enzyme.

Identification of Metabolites and Sites of Deuterium Retention

Enzyme Kinetic Studies and Cytochrome P450 (CYP) Isozyme Characterization

This compound is an invaluable tool for characterizing the interactions of fluvoxamine with CYP isozymes.

Fluvoxamine is a known inhibitor of several CYP enzymes, most notably a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4. nih.govnih.gov To determine the inhibition constant (Ki), which quantifies the binding affinity of an inhibitor to an enzyme, in vitro assays are conducted. In these assays, various concentrations of the inhibitor (fluvoxamine) are incubated with a specific CYP isozyme and its probe substrate. This compound can be used as an internal standard to accurately measure the concentration of fluvoxamine in the incubation mixture, although the primary measurement is the effect of fluvoxamine on the metabolism of the probe substrate.

Table 3: Reported CYP Inhibition Profile for Fluvoxamine

CYP IsozymeInhibition PotencyReported Ki Value (for non-deuterated fluvoxamine)
CYP1A2 Potent Inhibitor~0.1-0.2 µM
CYP2D6 Weak InhibitorNot consistently reported as a potent inhibitor
CYP2C19 Moderate InhibitorVaries with substrate
CYP3A4 Moderate InhibitorVaries with substrate

The Ki values can vary depending on the experimental conditions and the probe substrate used.

The potential of a drug to induce or repress the expression of metabolizing enzymes is a critical safety assessment in preclinical studies. This is often evaluated in vitro using cultured hepatocytes. In such studies, hepatocytes are treated with the test compound (fluvoxamine), and changes in the expression (mRNA levels) and activity of CYP enzymes are measured. While there is no specific published data on enzyme induction or repression studies using this compound, this deuterated form would be used as an internal standard to precisely quantify the exposure concentration of fluvoxamine in the cell culture medium, ensuring that the observed effects are correlated with an accurate drug concentration.

Role in Understanding Drug-Enzyme Interactions In Vitro

The primary application of this compound in in vitro settings is as an internal standard for quantitative analysis and to investigate the metabolic pathways of fluvoxamine, particularly its interactions with cytochrome P450 (CYP) enzymes. medchemexpress.comacs.org Fluvoxamine is known to be a potent inhibitor of several CYP isoenzymes, including CYP1A2 and CYP2C19, and a moderate inhibitor of CYP2C9 and CYP3A4. nih.govpatsnap.comfda.govdroracle.ai

In in vitro studies using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, this compound can be used alongside the non-deuterated compound to:

Elucidate Metabolic Pathways: By comparing the metabolic products of both the deuterated and non-deuterated forms, researchers can identify the sites on the fluvoxamine molecule that are most susceptible to metabolism. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium kinetic isotope effect" (DKIE). ansto.gov.au This effect can slow down the rate of metabolism at the site of deuteration, helping to identify the primary metabolic routes.

Characterize Enzyme Kinetics: this compound is instrumental in determining key enzyme kinetic parameters. For instance, studies have shown that fluvoxamine is a potent inhibitor of CYP1A2. nih.gov By using the deuterated standard, the inhibitory constant (Ki) of fluvoxamine against specific CYP enzymes can be accurately determined. tandfonline.com This is crucial for predicting potential drug-drug interactions (DDIs). researchgate.netmdpi.com

Quantify Metabolites: The use of stable isotope-labeled internal standards like this compound is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of the parent drug and its metabolites in complex biological matrices. researchgate.net

Below is a table summarizing the inhibitory effects of fluvoxamine on various CYP enzymes, a key area of investigation where this compound serves as a critical analytical tool.

CYP IsoenzymeLevel of Inhibition by FluvoxaminePotential for Drug-Drug Interactions
CYP1A2 Potent Inhibitor nih.govnih.govHigh patsnap.comdroracle.ai
CYP2C19 Potent Inhibitor patsnap.comdroracle.aiHigh droracle.ai
CYP2C9 Moderate Inhibitor nih.govfda.govModerate droracle.ai
CYP3A4 Moderate Inhibitor nih.govfda.govModerate droracle.ai
CYP2D6 Weak Inhibitor droracle.aiLow pharmgkb.org

Preclinical Pharmacokinetic Investigations in Animal Models

This compound plays a significant role in preclinical pharmacokinetic studies in animal models, providing a deeper understanding of the drug's behavior in vivo.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Non-Clinical)

In non-clinical ADME studies, this compound is often used as an internal standard to trace and quantify the parent drug and its metabolites in various biological samples. These studies are essential to understand how the drug is absorbed into the bloodstream, distributed to different tissues, metabolized by the liver and other organs, and finally excreted from the body. The high sensitivity and specificity of LC-MS/MS methods, which rely on stable isotope-labeled standards, allow for precise determination of pharmacokinetic parameters in animals. acs.org

Evaluation of Deuteration Effects on Drug Disposition in Animal Systems

The strategic placement of deuterium atoms in a drug molecule can alter its metabolic profile, a phenomenon known as "metabolic switching" or the deuterium kinetic isotope effect (DKIE). ansto.gov.aumdpi.com Preclinical studies in animal models are conducted to evaluate how deuteration affects the disposition of fluvoxamine. By comparing the pharmacokinetics of this compound to its non-deuterated counterpart, researchers can assess:

Changes in Metabolic Clearance: A slower rate of metabolism due to the DKIE can lead to reduced clearance of the drug from the body. ansto.gov.au

Alterations in Metabolite Profiles: Deuteration can shift the metabolic pathway towards alternative routes, potentially leading to the formation of different metabolites or altering the ratios of existing ones. mdpi.com

Impact on Bioavailability: By reducing first-pass metabolism (metabolism in the gut and liver before the drug reaches systemic circulation), deuteration can potentially increase the oral bioavailability of a drug. acs.org

These studies provide valuable insights into whether a deuterated version of a drug might offer a therapeutic advantage over the original compound. ansto.gov.au

Quantification of Parent Compound and Metabolites in Non-Human Biological Samples

Accurate quantification of drug and metabolite concentrations in biological matrices such as plasma, urine, and tissue homogenates from animal studies is fundamental to pharmacokinetic analysis. This compound serves as an ideal internal standard in bioanalytical methods, most commonly LC-MS/MS, for this purpose. acs.orgresearchgate.net

The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response, ensuring the accuracy and precision of the quantitative data. researchgate.net This allows for the reliable determination of key pharmacokinetic parameters, as outlined in the table below.

Pharmacokinetic ParameterDescriptionImportance in Preclinical Studies
Cmax Maximum (or peak) plasma concentration that a drug reaches.Indicates the extent of absorption and potential for acute side effects.
Tmax Time at which Cmax is observed.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The total exposure to a drug over time.Reflects the overall bioavailability of the drug.
t1/2 (Half-life) Time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of how extensively the drug distributes into body tissues.

Mechanistic Investigations Utilizing Kinetic Isotope Effects Kie

Principles of Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes alters the rate of a chemical reaction. ontosight.ainumberanalytics.com This effect is a cornerstone in the study of reaction mechanisms, offering a window into the transition states and rate-determining steps of complex chemical transformations. ontosight.ainumberanalytics.com The underlying principle of KIEs is rooted in the differences in zero-point vibrational energies between bonds involving different isotopes. ontosight.aiprinceton.edu A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point energy compared to the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.orglibretexts.org

Primary and Secondary Isotope Effects

Kinetic isotope effects are broadly categorized into two main types: primary and secondary.

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. ontosight.aislideshare.net For the cleavage of a C-H versus a C-D bond, the rate constant for the hydrogen-containing compound (kH) is typically greater than that for the deuterium-containing compound (kD). A kH/kD ratio significantly greater than 1 (often >2) is indicative of a primary KIE and suggests that C-H bond cleavage is a rate-limiting part of the reaction. portico.orgnih.gov

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. ontosight.aislideshare.net These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs often arise from changes in hybridization or steric environment at the labeled position during the reaction. princeton.edulibretexts.org For example, a change in hybridization from sp3 to sp2 at a deuterated carbon can lead to a normal secondary KIE.

Theoretical Frameworks for KIE Interpretation

The interpretation of KIE values is grounded in transition state theory. The magnitude of the KIE is related to the difference in the zero-point energy between the ground state of the reactants and the transition state. numberanalytics.comprinceton.edu In a simplified model for a primary KIE, the C-H(D) stretching vibration in the reactant is converted into translational motion along the reaction coordinate in the transition state. princeton.edu This leads to a loss of the zero-point energy difference between the C-H and C-D bonds in the transition state, resulting in a significant isotope effect. princeton.edu

More sophisticated models consider the vibrational frequencies of the transition state. The structure of the transition state—whether it is "early" (reactant-like), "late" (product-like), or symmetrical—influences the magnitude of the KIE. According to the Hammond postulate, the transition state of an exothermic reaction will resemble the reactants, while that of an endothermic reaction will resemble the products. princeton.edu A symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, is expected to exhibit the maximum KIE.

Deuterium (B1214612) KIE Studies on Fluvoxamine (B1237835) Metabolic Reactions

Fluvoxamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov The major metabolic pathway involves the oxidative O-demethylation of the methoxy (B1213986) group to form an alcohol intermediate, fluvoxamino alcohol, which is subsequently oxidized to fluvoxamino acid. pharmgkb.orgnih.gov Studies have identified CYP2D6 as the primary enzyme responsible for the initial oxidation step. pharmgkb.orgnih.gov Another significant metabolic route involves modifications at the amino group, mediated by CYP1A2. pharmgkb.org

The use of deuterated analogs like (E)-Fluvoxamine-d4 Maleate (B1232345), where hydrogen atoms at specific positions are replaced by deuterium, is a key strategy to probe the mechanisms of these metabolic reactions. medchemexpress.com

Experimental Design for Measuring Isotope Effects In Vitro

In vitro studies are essential for precisely measuring kinetic isotope effects in drug metabolism. A typical experimental setup involves the following components:

Enzyme Source: Human liver microsomes are often used as they contain a mixture of drug-metabolizing enzymes, providing a physiologically relevant system. nih.govresearchgate.net Alternatively, recombinant human CYP enzymes expressed in systems like baculovirus or E. coli can be used to pinpoint the contribution of a specific enzyme isoform. nih.govresearchgate.net

Substrates: Both the unlabeled drug (fluvoxamine) and its deuterated analog ((E)-Fluvoxamine-d4 Maleate) are incubated with the enzyme source.

Cofactors: Reactions involving CYP enzymes require NADPH as a cofactor, which must be included in the incubation mixture.

Incubation Conditions: The reactions are carried out at a controlled temperature (typically 37°C) and pH to mimic physiological conditions. nih.gov

Analysis: The rate of metabolite formation is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). libretexts.org These methods allow for the sensitive and specific quantification of both the parent drug and its metabolites.

To determine the kinetic parameters, experiments are conducted at varying substrate concentrations to measure the initial rates of reaction.

Data Analysis and Interpretation of KIE Values

The data obtained from the in vitro experiments are used to determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax), for both the deuterated and non-deuterated substrates. The KIE can be expressed as the ratio of these parameters. For instance, the KIE on Vmax is given by Vmax(H)/Vmax(D), and the KIE on Vmax/Km is given by (Vmax/Km)H / (Vmax/Km)D.

ParameterUnlabeled FluvoxamineThis compoundKIE (kH/kD)Implication
Vmax (nmol/min/mg protein) Hypothetical Value 1Hypothetical Value 2> 1C-D bond cleavage is slower
Km (µM) Hypothetical Value 3Hypothetical Value 4Near 1No significant change in binding affinity
Vmax/Km Hypothetical Value 5Hypothetical Value 6> 1C-H bond cleavage is part of the rate-determining step
This table presents hypothetical data to illustrate the principles of KIE analysis. Actual experimental values would be required for a definitive conclusion.

Probing Rate-Determining Steps and Transition State Structures

By strategically placing deuterium atoms at different positions in the fluvoxamine molecule, researchers can investigate different metabolic pathways. For example, deuteration of the methoxy group would specifically probe the O-demethylation reaction catalyzed by CYP2D6. If a significant KIE is observed, it would provide strong evidence that the cleavage of the C-H bond in the methoxy group is the rate-determining step in the formation of fluvoxamino alcohol.

The magnitude of the observed KIE can also offer clues about the structure of the transition state. A large KIE might suggest a symmetrical transition state where the hydrogen atom is being abstracted. Conversely, a smaller KIE could indicate an "early" or "late" transition state, or that other steps in the catalytic cycle (such as substrate binding or product release) are partially rate-limiting. princeton.edu

Applications in Understanding Stereochemical and Regioselectivity of Biotransformations

Detailed research findings and data tables specifically investigating the kinetic isotope effects of this compound on the stereochemical and regioselective aspects of its biotransformation are not available in the current body of scientific literature.

Role in Analytical Quality Assurance and Reference Standards

Certified Reference Material (CRM) Status and Traceability

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While the unlabeled Fluvoxamine (B1237835) Maleate (B1232345) is available as a CRM produced and certified under ISO 17034 and ISO/IEC 17025, (E)-Fluvoxamine-d4 Maleate is offered as a high-purity stable isotope-labeled standard. sigmaaldrich.com

These standards are supplied with a Certificate of Analysis (CoA) that details their identity, purity (often >95% or higher), and other critical properties. caymanchem.comlgcstandards.com The traceability of these standards is paramount. For CRMs, traceability is ensured by adhering to strict ISO guidelines, linking the certified value to national or international standards. sigmaaldrich.com For high-purity analytical standards like this compound, the CoA provides assurance of its quality and suitability for its intended use, such as serving as a reference standard for traceability against pharmacopeial standards (e.g., USP or EP). axios-research.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name(E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one-O-(2-aminoethyl-1,1,2,2-d4) oxime maleate
CAS Number1432075-74-5 lgcstandards.com
Molecular FormulaC₁₉H₂₁D₄F₃N₂O₆
Molecular Weight438.43 g/mol
SynonymsFluvoxamine-D4 (aminoethyl-D4) maleate, Dumirox-d4, Luvox-d4 pharmaffiliates.com

Importance in Inter-Laboratory Studies and Method Harmonization

Inter-laboratory studies (ILS) or proficiency tests (PT) are essential for assessing the competence of different laboratories and ensuring the reliability of analytical results across the industry. eurachem.org Method harmonization aims to reduce variability between laboratories by standardizing analytical procedures.

The use of a common, well-characterized internal standard is fundamental to the success of these programs. This compound is ideally suited for this role. Its key function is to correct for variations that can occur during sample preparation and analysis. caymanchem.comijbpas.com Because the deuterated standard is added to samples at a known concentration at the beginning of the analytical process, it experiences the same processing and potential for loss as the target analyte, fluvoxamine. Any variations in extraction efficiency or instrument response between labs can be normalized by comparing the analyte's signal to the internal standard's signal. ijbpas.com

By providing this stable reference point, this compound enables different laboratories to produce comparable, consistent, and accurate results, which is the cornerstone of method harmonization and achieving data equivalence in multi-site studies or when transferring methods between facilities.

Quality Control Applications in Pharmaceutical Development (Non-Clinical Stages)

During the non-clinical stages of drug development, which include formulation development and stability testing, robust and validated analytical methods are required to ensure product quality. bjournal.org this compound is a crucial tool for these quality control (QC) applications.

It is primarily used as an internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com These methods are essential for:

Analytical Method Development and Validation (AMV): Establishing and validating the performance of methods used to quantify the API in various matrices.

Stability Studies: Accurately measuring the concentration of fluvoxamine over time under various stress conditions (e.g., acid/base hydrolysis, oxidation, light exposure) to determine its shelf-life and degradation pathways. akjournals.com

Formulation Analysis: Ensuring the correct amount of API is present in different formulations during the development process.

Research has demonstrated the effectiveness of using this compound as an internal standard for quantifying fluvoxamine in biological samples. ijbpas.com Such studies validate the method's linearity, precision, and accuracy, confirming its suitability for QC testing.

Table 2: Example Performance Data from a Validated LC-MS/MS Method Using this compound

ParameterFindingSource
Linearity Range2.6260 to 294.0960 ng/mL ijbpas.com
Correlation Coefficient (r²)0.999482 ijbpas.com
Mean Recovery of Fluvoxamine62.74% ijbpas.com
Mean Recovery of Internal Standard (Fluvoxamine-d4)84.55% ijbpas.com

Impurity Profiling and Quantification of Related Substances

Regulatory agencies like the FDA and EMA mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy. veeprho.com Impurity profiling is the process of identifying and quantifying these related substances, which can originate from the manufacturing process or from degradation of the API.

This compound is essential for the accurate quantification of fluvoxamine and its impurities. caymanchem.com As a stable isotope-labeled internal standard, it co-elutes with the analyte in chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification that is unaffected by matrix effects or extraction inconsistencies. This is particularly critical when measuring trace-level impurities where high accuracy is required.

Many chemical suppliers provide this compound as part of a portfolio of fluvoxamine-related compounds and impurities, underscoring its specific application in this area of quality control. alentris.org

Table 3: Examples of Fluvoxamine-Related Impurities Quantified Using this compound as an Internal Standard

Impurity NameSource
Fluvoxamine EP Impurity E alentris.org
N-Nitroso Fluvoxamine EP Impurity F veeprho.com
Fluvoxamine Maleic Acid Monoamide Impurity
Valerophenone

Future Research Directions and Emerging Applications

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of (E)-Fluvoxamine-d4 Maleate (B1232345) with advanced omics technologies, particularly metabolomics and proteomics, represents a significant area of future research. In these fields, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, accurate quantification is paramount. medchemexpress.commdpi.com Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification, as they can correct for variations during sample preparation and analysis. resolvemass.ca

Metabolomics: In metabolomic studies, (E)-Fluvoxamine-d4 Maleate can be used to trace the metabolic fate of fluvoxamine (B1237835) in biological systems. medchemexpress.com By "spiking" a biological sample with a known concentration of the deuterated standard, researchers can accurately quantify the levels of the non-deuterated drug and its metabolites. nih.gov One study demonstrated the use of d4-fluvoxamine for quantitative desorption electrospray ionization mass spectrometry imaging (DESI-MSI) in brain tissue, allowing for precise measurement and localization of the drug in different brain regions. nih.gov This approach can be expanded to create detailed maps of drug distribution and metabolism in various tissues, providing insights into individual metabolic differences and drug efficacy.

Proteomics: In the realm of proteomics, stable isotope labeling is a cornerstone for quantitative analysis of protein expression and turnover. nih.gov While this compound is not directly used to label proteins, its application in pharmacoproteomics—the study of how drugs affect the proteome—is an emerging area. Research can focus on using the deuterated standard to precisely measure how different concentrations of fluvoxamine, an inhibitor of cytochrome P450 enzymes like CYP1A2 and CYP2C19, alter the expression levels of these and other proteins. mdpi.com This helps in understanding the drug's broader biological impact and identifying potential off-target effects or new therapeutic mechanisms. mdpi.comguidetopharmacology.org

Table 1: Applications of this compound in Omics Technologies

Technology Application Research Goal
Metabolomics Internal Standard for LC-MS Accurate quantification of fluvoxamine and its metabolites in biological fluids and tissues. resolvemass.canih.gov
Quantitative Mass Spectrometry Imaging Mapping the spatial distribution of fluvoxamine within organs (e.g., brain) to understand pharmacokinetics. nih.gov
Metabolic Flux Analysis Tracing the biotransformation pathways of fluvoxamine in vivo.
Proteomics Quantitative Pharmacoproteomics Assessing the impact of fluvoxamine on the expression levels of metabolizing enzymes (e.g., CYPs) and other proteins. mdpi.commdpi.com
Target Deconvolution Confirming drug-target engagement and identifying off-target protein interactions in complex biological systems. scilifelab.se

Novel Applications in Environmental Fate Studies of Pharmaceutical Contaminants

Pharmaceuticals are increasingly recognized as environmental contaminants that can impact ecosystems. resolvemass.ca Studying the environmental fate of drugs like fluvoxamine is crucial for assessing their ecological risk. This compound can serve as a powerful tool in these investigations. As a stable isotope tracer, it can be used in laboratory and field studies to monitor the persistence, degradation, and transport of fluvoxamine in soil, water, and sediment. resolvemass.carsc.org

By using isotope dilution mass spectrometry, researchers can detect and quantify very low concentrations of fluvoxamine in complex environmental matrices. rsc.org This allows for the study of its degradation pathways (e.g., photolysis, hydrolysis, microbial degradation) and the identification of transformation products. Furthermore, deuterated standards are essential for investigating the bioaccumulation of pharmaceuticals in aquatic organisms, helping to build more accurate models of ecological exposure and impact. resolvemass.ca The use of sustainable deuteration methods in green chemistry initiatives is also a growing trend in environmental research. marketgrowthreports.com

Table 2: Potential Environmental Fate Studies Using this compound

Study Type Objective Methodology
Degradation Studies Determine the rate and pathways of fluvoxamine breakdown in water and soil. Spiking environmental samples with fluvoxamine and using the d4-analog as an internal standard for quantification over time.
Sorption & Transport Measure the extent to which fluvoxamine binds to soil and sediment particles. Isotope dilution analysis of water and solid phases after equilibration.
Bioaccumulation Quantify the uptake of fluvoxamine in aquatic organisms (e.g., fish, invertebrates). Exposure studies followed by tissue analysis using the d4-analog as a quantitative standard.
Wastewater Analysis Monitor the presence and removal efficiency of fluvoxamine in wastewater treatment plants. Analysis of influent and effluent water samples using isotope dilution mass spectrometry. resolvemass.ca

Development of New Synthetic Routes for Deuterated Compounds with Enhanced Efficiency

The synthesis of deuterated compounds can be costly and complex, often involving low yields and harsh reaction conditions. researchgate.netbioscientia.de A key area of future research is the development of more efficient, selective, and cost-effective synthetic routes for molecules like this compound. Traditional methods often rely on incorporating simple deuterated precursors, but this can be inefficient for complex molecules. rsc.org

Emerging synthetic strategies aim to overcome these limitations:

Microwave-Accelerated Synthesis: This technique can dramatically reduce reaction times, as demonstrated in the synthesis of other deuterated psychoactive compounds. researchgate.net Applying this to the synthesis of fluvoxamine precursors could improve throughput and efficiency.

Catalytic Deuteration: The development of novel catalysts for direct C-H bond activation and deuteration offers a more elegant and atom-economical approach. This would allow for the selective insertion of deuterium (B1214612) atoms late in the synthetic sequence, reducing the cost associated with expensive deuterated starting materials. marketgrowthreports.com

Table 3: Comparison of Synthetic Approaches for Deuterated Compounds

Synthetic Method Advantages Challenges
Classical Methods Utilizes established chemical reactions. Often multi-step, low yield, high cost of deuterated reagents (e.g., LiAlD4). bioscientia.denih.gov
Microwave-Accelerated Significantly reduced reaction times, potential for higher yields. researchgate.net Requires specialized equipment; optimization of conditions needed.
Late-Stage Catalysis High atom economy, allows for selective deuteration of complex molecules. Catalyst development is complex; may have issues with selectivity on multifunctional molecules.
Convergent Synthesis Higher overall yield, easier purification of intermediates. nih.gov Requires careful planning of synthetic fragments.

Computational Chemistry and Molecular Modeling to Complement Isotope Effect Studies

The replacement of hydrogen with deuterium can alter the metabolic rate of a drug due to the Kinetic Isotope Effect (KIE). researchgate.net The C-D bond has a lower vibrational frequency and higher bond strength than the C-H bond, making it more difficult for enzymes, particularly cytochrome P450 (CYP) enzymes, to cleave. bioscientia.denih.gov This often results in slower metabolism and a longer half-life for the deuterated drug. isotope.com

Computational chemistry and molecular modeling are powerful tools to predict and understand these effects for this compound.

Predicting KIE: Quantum mechanics (QM) calculations can be used to model the transition states of metabolic reactions and predict the magnitude of the KIE for the deuteration at specific positions. This can guide the design of deuterated drugs with desired pharmacokinetic profiles.

Modeling Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model how this compound fits into the active site of metabolizing enzymes like CYP1A2. mdpi.com These models can help visualize how deuteration might alter binding affinity or the orientation of the molecule, complementing experimental data. tjpr.org

Vibrational Analysis: Computational methods can calculate the vibrational frequencies of C-H versus C-D bonds within the fluvoxamine structure, providing a theoretical basis for the observed KIE and its impact on metabolic stability. nih.gov

These computational approaches can accelerate the development of new deuterated compounds by prioritizing synthetic targets that are most likely to have favorable metabolic properties, thereby reducing the need for extensive and costly experimental screening. tjpr.org

Q & A

Q. How does deuteration in (E)-Fluvoxamine-d4 Maleate influence its metabolic stability compared to the non-deuterated form?

Deuteration replaces hydrogen atoms with deuterium at specific positions, which can alter metabolic pathways by forming stronger C-D bonds. This reduces first-pass metabolism, prolonging the compound’s half-life. Researchers should use LC-MS or isotope ratio mass spectrometry to track deuterium retention in in vitro hepatocyte assays or in vivo pharmacokinetic studies .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Store the compound as a powder at -20°C (stable for 3 years) or -80°C in solution (stable for 6 months). For short-term use, solutions stored at 4°C remain stable for 1 month. Stability should be confirmed via accelerated degradation studies using HPLC to monitor purity under stress conditions (e.g., heat, light, humidity) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified under GHS05 (eye corrosion) and GHS09 (aquatic toxicity). Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous waste discharge. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

Prepare stock solutions in DMSO (5–50 mg/mL) and dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity. For poorly soluble batches, test co-solvents like ethanol (<5%) or surfactants (e.g., Tween-80) while validating solubility via nephelometry .

Advanced Research Questions

Q. What analytical methods are recommended for validating the purity of this compound and its impurities?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: 0.1% phosphoric acid in water (pH 2.5) and methanol (65:35 v/v). Quantify impurities (e.g., E-isomer, valerophenone derivatives) against USP reference standards, ensuring total impurities ≤1.8% .

Q. How can deuterium isotope effects be quantified in pharmacokinetic studies using this compound as a tracer?

Conduct crossover studies in animal models, comparing plasma concentrations of deuterated vs. non-deuterated forms via LC-MS/MS. Calculate metabolic ratios (e.g., AUC₀–∞) and use kinetic isotope effect (KIE) modeling to assess CYP450-mediated oxidation rates .

Q. What strategies mitigate solubility challenges in in vivo formulations of this compound?

For oral dosing, use PEG300 (30%), Tween-80 (5%), and distilled water (65%) to enhance bioavailability. For IV administration, prepare nanoemulsions via high-pressure homogenization and validate particle size (DLS) and stability (zeta potential) .

Q. How should researchers resolve discrepancies in solubility data between pharmacopeial standards and experimental batches?

Replicate USP dissolution protocols (50 rpm, 30 min, 37°C) and compare UV absorbance (λ = 270 nm) with reference standards. Investigate excipient interference (e.g., cellulose derivatives) using placebo-adjusted calibration curves .

Q. What methodologies ensure compliance with USP monographs for assay validation of this compound tablets?

Follow USP 40 guidelines: Prepare standard solutions (0.35 mg/mL in mobile phase), validate linearity (r² ≥0.999), precision (RSD <2%), and accuracy (98–102% recovery). Use internal standards (e.g., diphenylamine) to correct for matrix effects .

Q. How can researchers differentiate between enantiomeric impurities in this compound?

Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase: hexane/ethanol (80:20) with 0.1% trifluoroacetic acid. Validate resolution (Rs ≥1.5) using spiked impurity standards (e.g., Z-isomer) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation vs. HPLC for purity).
  • Experimental Design : Include deuterated internal standards in mass spectrometry to correct for ion suppression/enhancement .
  • Regulatory Compliance : Align impurity thresholds with ICH Q3A/B guidelines for novel deuterated APIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.